molecular formula C20H24N4O2 B3855539 1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide

1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B3855539
M. Wt: 352.4 g/mol
InChI Key: MGFSJPIFLFQDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CPOP or CPI-613 and is a member of the family of lipoate analogs.

Mechanism of Action

CPI-613 targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, CPI-613 disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have selective cytotoxicity towards cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher reliance on the TCA cycle for energy production than normal cells. CPI-613 has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using CPI-613 in lab experiments include its selectivity towards cancer cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential to inhibit cancer progression. The limitations include the need for further studies to determine optimal dosing and administration, as well as potential side effects.

Future Directions

There are several potential future directions for the research and development of CPI-613. These include the optimization of dosing and administration, the development of combination therapies with other chemotherapeutic agents, and the exploration of its potential in other disease states, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CPI-613.

Scientific Research Applications

CPI-613 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of mitochondrial enzymes that are essential for cancer cell metabolism, leading to the disruption of energy production and induction of apoptosis. CPI-613 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

1-cyclopropyl-6-oxo-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19-9-6-17(14-24(19)18-7-8-18)20(26)21-12-15-4-1-2-5-16(15)13-23-11-3-10-22-23/h1-5,10-11,17-18H,6-9,12-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSJPIFLFQDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=CC=C3CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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